molecular formula C13H14N2O5 B11841844 Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate CAS No. 1265145-36-5

Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate

Cat. No.: B11841844
CAS No.: 1265145-36-5
M. Wt: 278.26 g/mol
InChI Key: PEDRXEIBKKHHIF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a nitro group, and an ethyl ester functional group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Reduction: Formation of Ethyl 5-amino-3-methyl-7-nitro-1H-indole-2-carboxylate.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • Ethyl 2-methylindole-3-carboxylate
  • Methyl indole-5-carboxylate
  • Methyl indole-6-carboxylate

Comparison: Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is unique due to the presence of the methoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to other indole derivatives. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1265145-36-5

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-4-20-13(16)11-7(2)9-5-8(19-3)6-10(15(17)18)12(9)14-11/h5-6,14H,4H2,1-3H3

InChI Key

PEDRXEIBKKHHIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)OC)[N+](=O)[O-])C

Origin of Product

United States

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